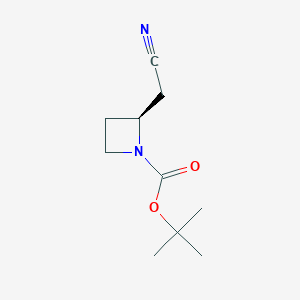
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95%, also known as 4-DMSPB, is a chemical compound with a wide range of scientific applications. It is a derivative of benzoic acid, an aromatic carboxylic acid, and is used in a variety of fields such as medicine, research, and industry. 4-DMSPB is an important intermediate for the synthesis of other compounds, and its unique properties make it an ideal starting material for further chemical transformations.
Aplicaciones Científicas De Investigación
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has a wide range of scientific applications. It is used to synthesize a variety of compounds, such as pharmaceuticals, pesticides, and food additives. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is also used as a reagent in organic synthesis and as a catalyst in the synthesis of heterocyclic compounds. It is also used in the synthesis of bioactive compounds such as antibiotics, antivirals, and anti-cancer agents. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is used in the synthesis of polymer materials such as polyurethanes and polyamides.
Mecanismo De Acción
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is not completely understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate and stabilizing the transition state of the reaction. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% can act as a Lewis acid, donating electrons to the substrate and facilitating the reaction.
Biochemical and Physiological Effects
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and has been used as an antimicrobial agent. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and antioxidative effects. It has also been shown to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is its high purity, which makes it ideal for use in chemical synthesis. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is relatively stable and can be stored for long periods of time without degradation. However, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is also sensitive to light and moisture and should be stored in a cool, dark place. Additionally, the compound is toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95%. One potential direction is the development of new methods for its synthesis. Additionally, further research could be conducted into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in medicine, agriculture, and industry. Additionally, further research could be conducted into its toxicity and its potential environmental impacts. Finally, further research could be conducted into its potential as a catalyst for other chemical reactions.
Métodos De Síntesis
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% can be synthesized through a variety of methods. The most common method involves the reaction of 4-hydroxybenzoic acid with dimethylsulfamate in aqueous methanol. This reaction occurs at a temperature of about 100°C and produces a 95% yield of 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95%. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% can also be prepared from the reaction of 4-hydroxybenzoic acid with dimethylsulfoxide in dimethylformamide. This reaction is conducted at a temperature of 80-90°C and yields 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% in a purity of 95%.
Propiedades
IUPAC Name |
4-[4-(dimethylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(17)18/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJUUTKIGGDPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)



